1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde
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Overview
Description
1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique seven-membered ring structure fused with an imidazole ring, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under stringent quality control measures. Companies like ChemScene provide bulk manufacturing and sourcing services for such compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction and conditions employed .
Scientific Research Applications
1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
- 1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carbaldehyde
Uniqueness: this compound stands out due to its unique seven-membered ring structure fused with an imidazole ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications. Compared to other similar compounds, it offers a unique combination of stability and reactivity, which can be leveraged in different scientific and industrial contexts .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-12-9-6-4-2-3-5-8(9)11-10(12)7-13/h7H,2-6H2,1H3 |
InChI Key |
LGKIAHMZOZCUKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCCC2)N=C1C=O |
Origin of Product |
United States |
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